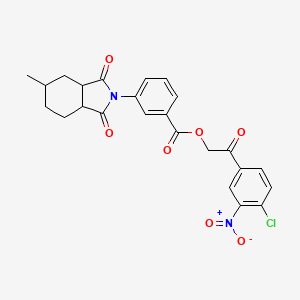
N~1~-(2-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
描述
N~1~-(2-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as FMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. FMMA is a small molecule that has been synthesized and studied for its ability to modulate protein-protein interactions, making it a promising tool for drug discovery and development.
作用机制
FMMA works by binding to specific sites on proteins, disrupting their interactions with other proteins. This can lead to changes in protein activity or function, which can have a variety of downstream effects. FMMA has been shown to be a reversible inhibitor, meaning that its effects can be reversed once the compound is removed.
Biochemical and Physiological Effects:
FMMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cancer cell growth, reduce inflammation, and modulate immune responses. In vivo studies have shown that FMMA can improve cognitive function and reduce symptoms in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using FMMA in lab experiments is its ability to selectively target specific proteins, making it a powerful tool for studying protein-protein interactions. Additionally, FMMA is a small molecule that can be easily synthesized and modified, allowing for the development of new compounds with improved properties. However, one limitation of using FMMA is its potential toxicity, which can vary depending on the specific protein target and the concentration used.
未来方向
There are many potential future directions for research on FMMA. One area of interest is the development of new FMMA derivatives with improved properties, such as increased potency or reduced toxicity. Additionally, FMMA could be used in combination with other drugs to enhance their effectiveness or to overcome drug resistance. Finally, FMMA could be used in studies to better understand the role of protein-protein interactions in disease, leading to the development of new therapies and treatments.
科学研究应用
FMMA has been studied extensively for its potential applications in biomedical research. It has been shown to be a potent inhibitor of protein-protein interactions, making it a promising tool for drug discovery and development. FMMA has been used to target a variety of proteins, including those involved in cancer, neurodegenerative diseases, and infectious diseases.
属性
IUPAC Name |
N-(2-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c1-12(17(21)19-16-7-5-4-6-15(16)18)20(25(3,22)23)13-8-10-14(24-2)11-9-13/h4-12H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSQXLBOBAPYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1F)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3936177.png)
![4-[4-(4-fluorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936181.png)
![3-isopropyl-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}isoxazole-5-carboxamide](/img/structure/B3936192.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B3936200.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]propanamide](/img/structure/B3936206.png)
![N-(3-{[2-(4,6-dimethylpyrimidin-2-yl)ethyl]amino}-3-oxopropyl)-4-fluorobenzamide](/img/structure/B3936207.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3936224.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2-methoxy-5-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936236.png)
![3-chloro-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B3936238.png)
![1-ethoxy-2-[2-(3-isopropylphenoxy)ethoxy]benzene](/img/structure/B3936239.png)
![2-methoxy-4-methyl-1-{4-[3-(trifluoromethyl)phenoxy]butoxy}benzene](/img/structure/B3936249.png)
![1-methoxy-3-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B3936254.png)